molecular formula C18H18ClN3O3 B4196020 1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4196020
M. Wt: 359.8 g/mol
InChI Key: IVZHZQNDCBSMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has shown promising results in various scientific research studies. It belongs to the class of piperazine compounds and has been synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it has been suggested that it exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the PI3K/Akt and Nrf2/ARE pathways, which are involved in cell survival and antioxidant defense, respectively. CNB-001 has also been found to inhibit the NF-kB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to decrease the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that can be explored with CNB-001. One potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to optimize its pharmacokinetic properties.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-apoptotic properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. CNB-001 has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders.

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-11-16(22(24)25)5-6-17(13)20-7-9-21(10-8-20)18(23)14-3-2-4-15(19)12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZHZQNDCBSMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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